

# Orteronel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Orteronel, (R)-**

Cat. No.: **B1251005**

[Get Quote](#)

**Executive Summary:** Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway. Developed for the treatment of prostate cancer, it exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 over its 17 $\alpha$ -hydroxylase activity. This targeted inhibition is designed to potently reduce the production of androgens, such as testosterone, which are key drivers of prostate cancer growth. While Orteronel showed promise in early trials by reducing androgen levels and demonstrating anti-tumor activity, its clinical development was ultimately terminated after Phase III trials failed to show a significant improvement in overall survival. This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for (R)-Orteronel and its clinically evaluated (S)-enantiomer.

## Chemical Structure and Properties

Orteronel is a chiral molecule, with the clinically investigated compound, TAK-700, being the (S)-enantiomer. The user requested information on the (R)-enantiomer. Below are the properties for both.

Table 1: Chemical and Physical Properties of Orteronel Enantiomers

| Property          | (R)-Orteronel                                                                                  | (S)-Orteronel (TAK-700)                                                                            |
|-------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| IUPAC Name        | 6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide[1] | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthalenecarboxamide[2] |
| Synonyms          | -                                                                                              | TAK-700[3]                                                                                         |
| CAS Number        | 752243-39-3[1]                                                                                 | 566939-85-3[3]                                                                                     |
| Molecular Formula | C <sub>18</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> [1]                              | C <sub>18</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> [3]                                  |
| Molecular Weight  | 307.35 g/mol [4]                                                                               | 307.353 g/mol [3]                                                                                  |
| Solubility        | Data not available                                                                             | Soluble in DMSO[5]                                                                                 |

## Mechanism of Action: Selective Inhibition of Androgen Synthesis

Orteronel's primary mechanism of action is the potent and selective inhibition of CYP17A1, a key enzyme in steroidogenesis that is expressed in the testes, adrenal glands, and prostate tumor tissue.[3][6] This enzyme possesses two distinct catalytic functions: 17 $\alpha$ -hydroxylase and 17,20-lyase.[3]

- 17 $\alpha$ -hydroxylase activity: Converts pregnenolone and progesterone to 17 $\alpha$ -hydroxypregnenolone and 17 $\alpha$ -hydroxyprogesterone.
- 17,20-lyase activity: Subsequently converts these intermediates into the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[3]

These precursors are then converted to testosterone and dihydrotestosterone (DHT), potent androgens that stimulate prostate cancer cell growth. Orteronel is notably more selective for the 17,20-lyase activity over the 17 $\alpha$ -hydroxylase activity.[6] This selectivity is significant because it preferentially blocks androgen production while having a lesser effect on the synthesis of glucocorticoids like cortisol, potentially mitigating side effects associated with less selective inhibitors.[6] By inhibiting CYP17A1, Orteronel effectively reduces circulating levels of

androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) activation and tumor proliferation.[6][7]



[Click to download full resolution via product page](#)

Androgen synthesis pathway showing the selective inhibition of CYP17A1 (17,20-lyase) by Orteronel.

# Pharmacodynamic and Pharmacokinetic Properties

Orteronel has been evaluated in numerous preclinical and clinical studies to determine its activity and pharmacokinetic profile.

## In Vitro Inhibitory Activity

Orteronel is a potent inhibitor of CYP17A1, with greater selectivity for the 17,20-lyase function.

Table 2: In Vitro IC<sub>50</sub> Values of Orteronel (TAK-700)

| Target                             | Enzyme/Cell Line | Species | IC <sub>50</sub> Value | Comments                                                                  | Reference |
|------------------------------------|------------------|---------|------------------------|---------------------------------------------------------------------------|-----------|
| CYP17A1 (17,20-lyase)              | Human            |         | 19 nM                  | Cell-free enzyme assay.                                                   | [5][8]    |
| CYP17A1 (17,20-lyase)              | Rat              |         | 48 nM                  | Cell-free enzyme assay.                                                   | [5][8]    |
| CYP17A1 (17 $\alpha$ -hydroxylase) | Human            |         | 139 nM                 | 5.4-fold more potent against 17,20-lyase vs 17 $\alpha$ -hydroxylase.     | [6][9]    |
| DHEA Production                    | Human            |         | 37 nM                  | In NCI-H295R human adrenocortical tumor cells.                            | [8]       |
| Cortisol Production                | Human            |         | -                      | DHEA production inhibited 27-fold more potently than cortisol production. | [6][9]    |
| CYP11B1 & CYP3A4                   | Human            |         | >1000 & >10,000 nM     | Demonstrates high selectivity over other CYP enzymes.                     | [5][8]    |

## Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in animals and humans, demonstrating good oral bioavailability.

Table 3: Pharmacokinetic Parameters of Orteronel (TAK-700)

| Parameter                                     | Species | Dose                 | Value                                                 | Reference            |
|-----------------------------------------------|---------|----------------------|-------------------------------------------------------|----------------------|
| T <sub>max</sub> (Time to Peak Concentration) | Human   | 400 mg (single dose) | 1.0 hour                                              | <a href="#">[10]</a> |
| Terminal Half-life (t <sub>1/2</sub> )        | Human   | 400 mg (single dose) | 7.39 - 9.46 hours<br>( <sup>14</sup> C-radioactivity) | <a href="#">[10]</a> |
| Bioavailability                               | Rat     | 1 mg/kg (oral)       | 69 - 89%                                              |                      |
| Primary Route of Excretion                    | Human   | 400 mg (single dose) | Urine (~77.5%)                                        | <a href="#">[10]</a> |
| Unchanged Drug in Urine                       | Human   | 400 mg (single dose) | ~49.7% of administered dose                           | <a href="#">[10]</a> |

## Clinical Efficacy and Development Status

Orteronel was evaluated in multiple Phase I, II, and III clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). While early trials showed promising activity in reducing Prostate-Specific Antigen (PSA) levels and suppressing androgens, the pivotal Phase III trials did not meet their primary endpoint of improved overall survival (OS).

Table 4: Summary of Key Clinical Trial Results for Orteronel (TAK-700)

| Trial / Setting                 | Phase | Comparison                                      | Key Efficacy Endpoints                                                                                                                            | Outcome                                                                                                                                                               | Reference                                 |
|---------------------------------|-------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Chemotherapy-naïve mCRPC        | I/II  | Orteronel monotherapy or with prednisone        | ≥50% PSA decline at 12 weeks: 54-65%. <a href="#">[11]</a> Radiographic Response: 20% partial response. <a href="#">[11]</a>                      | Tolerable with evidence of anti-tumor activity. <a href="#">[11]</a>                                                                                                  | <a href="#">[11]</a>                      |
| ELM-PC 5 (Post-docetaxel mCRPC) | III   | Orteronel + Prednisone vs. Placebo + Prednisone | Median OS: 17.0 vs. 15.2 months (HR 0.886; p=0.190). <a href="#">[6]</a> Median rPFS: 8.3 vs. 5.7 months (HR 0.760; p<0.001). <a href="#">[6]</a> | Failed to meet primary endpoint of improved OS, leading to unblinding of the study. <a href="#">[6]</a>                                                               | <a href="#">[6]</a>                       |
| SWOG-1216 (mHSPC)               | III   | Orteronel + ADT vs. Bicalutamide + ADT          | Median OS: 81.1 vs. 70.2 months (HR 0.86; p=0.04). <a href="#">[12]</a> Median PFS: 47.6 vs. 23.0 months (HR 0.58; p<0.001). <a href="#">[12]</a> | Did not meet the primary endpoint of a statistically significant improvement in OS. <a href="#">[12]</a> Development was subsequently terminated. <a href="#">[3]</a> | <a href="#">[12]</a> <a href="#">[13]</a> |

## Experimental Protocols

## In Vitro Steroidogenesis Assay using H295R Cells

This assay is a standard method to evaluate a compound's effect on the production of steroid hormones. The H295R human adrenocortical carcinoma cell line is utilized as it expresses all the key enzymes required for steroidogenesis.[\[14\]](#)

**Objective:** To quantify the inhibitory effect of Orteronel on the production of androgen precursors (e.g., DHEA) and other steroid hormones.

### Methodology:

- **Cell Culture:** H295R cells are cultured in a suitable medium supplemented with serum and other growth factors until they reach appropriate confluence.
- **Plating and Acclimation:** Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[\[15\]](#)
- **Compound Exposure:** The culture medium is replaced with fresh medium containing various concentrations of Orteronel (typically a serial dilution). Control wells include a vehicle control (e.g., DMSO), a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[\[14\]](#) [\[16\]](#) The cells are then incubated for a 48-hour exposure period.[\[15\]](#)
- **Sample Collection:** After incubation, the culture medium from each well is collected and stored (typically at -80°C) for hormone analysis.[\[15\]](#)
- **Cell Viability:** The viability of the cells remaining in the plate is assessed using an appropriate method (e.g., MTT or ATP-based assay) to ensure that observed effects on hormone levels are not due to cytotoxicity.[\[14\]](#)
- **Hormone Quantification:** The concentration of specific hormones (e.g., DHEA, testosterone, cortisol, estradiol) in the collected medium is quantified using methods such as ELISA, radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[\[14\]](#) [\[15\]](#)
- **Data Analysis:** Hormone concentrations are normalized to the vehicle control. IC<sub>50</sub> values are calculated by plotting the percent inhibition of hormone production against the log of Orteronel concentration.



[Click to download full resolution via product page](#)

Workflow for an in vitro H295R steroidogenesis assay to evaluate CYP17A1 inhibitors.

## In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol outlines a general procedure to assess the anti-tumor activity of Orteronel in an in vivo setting.

Objective: To evaluate the efficacy of Orteronel in suppressing tumor growth in an androgen-sensitive prostate cancer xenograft model.

Methodology:

- Cell Line: An androgen-sensitive human prostate cancer cell line (e.g., LNCaP) is used.
- Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly (e.g., 2-3 times per week) using calipers.
- Randomization and Treatment: Once tumors reach a specified average volume (e.g., 150-200 mm<sup>3</sup>), the mice are randomized into a control group and a treatment group.
  - Treatment Group: Receives Orteronel, typically administered daily via oral gavage.
  - Control Group: Receives the vehicle solution via the same administration route and schedule.
- Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, blood may be collected to measure serum PSA and testosterone levels.
- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised and weighed.
- Data Analysis: The anti-tumor efficacy is determined by comparing the mean tumor volume and weight between the treated and control groups. The percentage of tumor growth inhibition is calculated.

## Phase III Clinical Trial Design (Example: SWOG-1216)

This provides a summary of the design for a key clinical trial that evaluated Orteronel.

Objective: To determine if adding Orteronel to standard androgen deprivation therapy (ADT) improves overall survival in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[12]

Methodology:

- Study Design: A multicenter, randomized, open-label Phase III trial.[12]
- Patient Population: Men with newly diagnosed mHSPC.[12]
- Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment arms.[12]
  - Experimental Arm: Standard ADT plus Orteronel (300 mg orally, twice daily).[12]
  - Control Arm: Standard ADT plus bicalutamide (50 mg orally, once daily).[12]
- Primary Endpoint: Overall Survival (OS).[12]
- Secondary Endpoints: Progression-Free Survival (PFS), PSA response at 7 months, and safety/adverse event profile.[12]
- Assessments: Efficacy was assessed through regular monitoring of PSA levels, radiographic imaging (CT and bone scans), and tracking of clinical progression and survival status.[13]
- Statistical Analysis: The primary analysis was a comparison of OS between the two arms using a stratified log-rank test.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orteronel, (R)- | C18H17N3O2 | CID 10335364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orteronel | C18H17N3O2 | CID 9796590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orteronel - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study | Semantic Scholar [semanticscholar.org]
- 11. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orteronel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251005#orteronel-r-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)